molecular formula C8H9NO2 B15355826 2-(4-Methoxypyridin-3-yl)acetaldehyde

2-(4-Methoxypyridin-3-yl)acetaldehyde

Cat. No.: B15355826
M. Wt: 151.16 g/mol
InChI Key: DJMCLFIQKXELMZ-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-3-yl)acetaldehyde is a chemical compound characterized by a pyridine ring substituted with a methoxy group at the 4-position and an acetaldehyde group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and an alkyl halide to form a pyridine ring. The methoxy group can be introduced through subsequent substitution reactions.

  • Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst. The methoxy group can be introduced through subsequent substitution reactions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides and nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution: Substituted pyridines and other derivatives.

Scientific Research Applications

2-(4-Methoxypyridin-3-yl)acetaldehyde has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methoxypyridin-3-yl)acetaldehyde exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(3-Methoxypyridin-4-yl)acetaldehyde

  • 2-(5-Methoxypyridin-3-yl)acetaldehyde

  • 2-(4-Methoxypyridin-2-yl)acetaldehyde

  • 2-(3-Methoxypyridin-2-yl)acetaldehyde

This comprehensive overview provides a detailed understanding of 2-(4-Methoxypyridin-3-yl)acetaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(4-methoxypyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-11-8-2-4-9-6-7(8)3-5-10/h2,4-6H,3H2,1H3

InChI Key

DJMCLFIQKXELMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)CC=O

Origin of Product

United States

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